molecular formula C17H15BrN2O B8054796 VEGF Receptor 2 Kinase Inhibitor II CAS No. 204003-89-4

VEGF Receptor 2 Kinase Inhibitor II

Cat. No.: B8054796
CAS No.: 204003-89-4
M. Wt: 343.2 g/mol
InChI Key: RFHPWPWVGFSLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VEGF Receptor 2 Kinase Inhibitor II is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of the kinase activities of kinase insert domain receptor (KDR), fms-like tyrosine kinase 1 (Flt-1), and c-Kit. This compound is primarily used for its antiangiogenic and antitumor properties, making it a significant player in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VEGF Receptor 2 Kinase Inhibitor II typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further tested for enhanced biological activity or reduced toxicity.

Scientific Research Applications

VEGF Receptor 2 Kinase Inhibitor II has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Helps in understanding the role of VEGF receptors in angiogenesis and cellular proliferation.

    Medicine: Primarily used in cancer research to inhibit tumor growth and metastasis by blocking angiogenesis.

    Industry: Employed in the development of new anticancer drugs and therapeutic agents.

Mechanism of Action

VEGF Receptor 2 Kinase Inhibitor II exerts its effects by competitively binding to the ATP-binding site of the kinase domain of VEGF receptors. This inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways involved in angiogenesis and tumor growth. The primary molecular targets include KDR, Flt-1, and c-Kit, which are crucial for the proliferation and migration of endothelial cells .

Comparison with Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including VEGFR, PDGFR, and c-Kit.

    Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

    Pazopanib: Targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness: VEGF Receptor 2 Kinase Inhibitor II is unique due to its high specificity and potency against KDR, Flt-1, and c-Kit, with minimal off-target effects on other kinases like c-Src and epidermal growth factor receptor (EGFR). This specificity reduces potential side effects and enhances its therapeutic efficacy .

Properties

IUPAC Name

5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132062
Record name 5-Bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204003-89-4
Record name 5-Bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204003-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.